3-(2-oxo-2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one
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Description
3-(2-oxo-2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H16N6O3 and its molecular weight is 388.387. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hybrid Molecule Synthesis and Antimalarial Potential : A study by Abdelmonsef et al. (2020) focused on the synthesis of novel hybrid quinazolin-2,4-dione analogs, incorporating heterocyclic moieties like azetidinone and oxadiazole, among others. These compounds were evaluated for potential antimalarial activity through in silico molecular docking against Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH). The compound with the highest binding affinity suggested promising antimalarial capabilities, highlighting the significance of such hybrid molecules in drug discovery for malaria treatment Abdelmonsef et al., 2020.
Antimicrobial Activity : Research conducted by Desai and Dodiya (2014) synthesized a series of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives, characterized by various spectral methods. These compounds underwent screening for antibacterial and antifungal activities, revealing significant correlations in their effectiveness against several microbial strains. This study illustrates the potential of such derivatives in developing new antimicrobial agents Desai & Dodiya, 2014.
Anti-inflammatory Properties : Kumar and Rajput (2009) explored the synthesis of newer quinazolin-4-one derivatives, incorporating different substituents like pyridinyl-oxadiazole. These compounds were tested for their anti-inflammatory activity, showing varying degrees of edema inhibition. This suggests a potential therapeutic application of such derivatives in anti-inflammatory drug development Kumar & Rajput, 2009.
QSAR Study and Antimicrobial Evaluation : Buha et al. (2012) synthesized a series of substituted quinazolines with antimicrobial properties, further analyzing them through a quantitative structure-activity relationship (QSAR) study. This research highlights the intricate relationship between chemical structure and biological activity, paving the way for the rational design of antimicrobial agents Buha et al., 2012.
Coordination Polymers and Anticancer Activity : Yang et al. (2021) synthesized new coordination polymers using unsymmetrical ligands related to oxadiazole and evaluated their anti-ovarian cancer activity. The study sheds light on the structural significance of such polymers and their potential in cancer treatment Yang et al., 2021.
Properties
IUPAC Name |
3-[2-oxo-2-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3/c27-17(11-26-12-22-15-6-2-1-5-14(15)20(26)28)25-9-13(10-25)19-23-18(24-29-19)16-7-3-4-8-21-16/h1-8,12-13H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVCYUQAEYNJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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